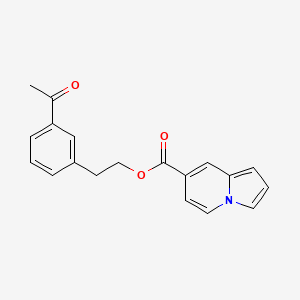
3-Acetylphenethyl indolizine-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetylphenethyl indolizine-7-carboxylate is a complex organic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes an indolizine core, which is a fused bicyclic system consisting of a pyrrole ring fused to a pyridine ring. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylphenethyl indolizine-7-carboxylate typically involves the construction of the indolizine core followed by functionalization at specific positions. One common method is the cyclization of a pyrrole derivative with a suitable electrophile. For example, the reaction of 2-formylpyrrole with an acetylphenethyl halide under basic conditions can lead to the formation of the indolizine core. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetylphenethyl indolizine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indolizine derivatives.
Applications De Recherche Scientifique
3-Acetylphenethyl indolizine-7-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacological agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-Acetylphenethyl indolizine-7-carboxylate involves its interaction with specific molecular targets. The indolizine core can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific functional groups present on the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Indolizine-7-carboxylate derivatives: Compounds with variations in the substituents on the indolizine core.
Phenethyl indolizine derivatives: Compounds with different functional groups attached to the phenethyl moiety.
Uniqueness
3-Acetylphenethyl indolizine-7-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetyl group and the phenethyl moiety can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C19H17NO3 |
|---|---|
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
2-(3-acetylphenyl)ethyl indolizine-7-carboxylate |
InChI |
InChI=1S/C19H17NO3/c1-14(21)16-5-2-4-15(12-16)8-11-23-19(22)17-7-10-20-9-3-6-18(20)13-17/h2-7,9-10,12-13H,8,11H2,1H3 |
Clé InChI |
YVTSNABWJKLNFY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC(=C1)CCOC(=O)C2=CC3=CC=CN3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


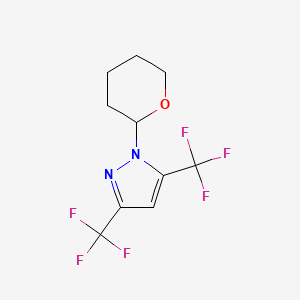

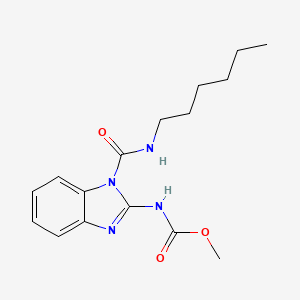
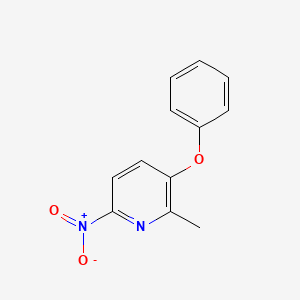
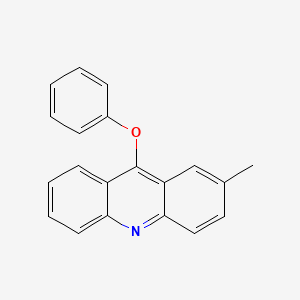

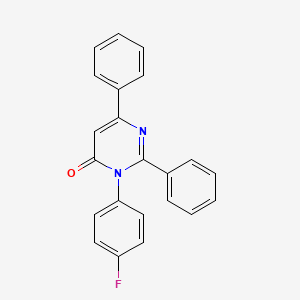
![4-Chloro-5-[(4-methoxyphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12928059.png)
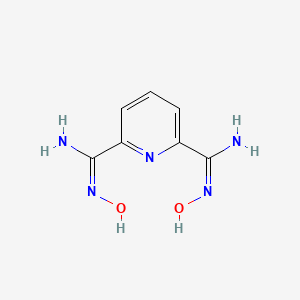
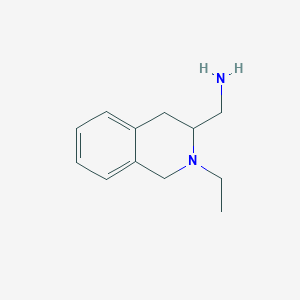
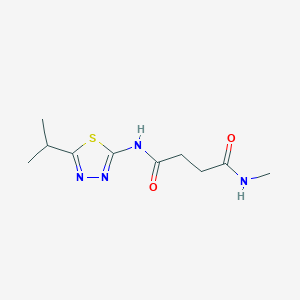
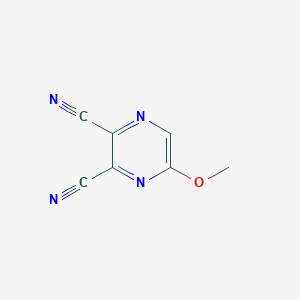
![5-Benzyl-3-ethoxy-6-ethyl-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12928084.png)

